molecular formula C12H18Cl3N B3044601 Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride CAS No. 100249-12-5

Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride

Cat. No. B3044601
M. Wt: 282.6 g/mol
InChI Key: KMOSAHPINLATIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05480892

Procedure details

To a solution of 20.0 g (95 mmoles) of N-(2-phenylethyldiethanolamine in 40 mL of chloroform was added, over a period of 1 hour, 20 mL of thionyl chloride in 20 mL of chloroform. The mixture was heated under reflux for 2 hours and concentrated to give N-(2-phenylethyl)-N,N-bis(2-chloroethyl)amine hydrochloride as an oil. NMR (CDCl3) δ7.2-7.4 (m, 5H); 4.1 (t, 4H); 3.6 (t, 4H); 3.5 (m, 2H) and 3.2 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][N:9]([CH2:13]CO)[CH2:10][CH2:11]O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(Cl)([Cl:18])=O.[CH:20]([Cl:23])(Cl)Cl>>[ClH:18].[C:1]1([CH2:7][CH2:8][N:9]([CH2:13][CH2:20][Cl:23])[CH2:10][CH2:11][Cl:18])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCN(CCO)CCO
Name
Quantity
40 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
Cl.C1(=CC=CC=C1)CCN(CCCl)CCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.